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RAF265 (also known as CHIR-265) is an orally bioavailable small molecule inhibitor that dually targets

both RAF kinase (including mutant BRAF) and Vascular Endothelial Growth Factor Receptor 2

(VEGFR2) [1] [2]. This dual inhibition strategically combines direct antitumor activity against tumor cells

with antiangiogenic effects on the tumor microenvironment [2].

The compound has a molecular weight of 518.13 g/mol and features an imidazo-benzimidazole core

structure that facilitates potent kinase inhibition [3] [4]. It was developed as an improvement over earlier

RAF inhibitors like sorafenib, with enhanced cellular potency and reduced CYP3A4 inhibition [3]. Despite

advancing to Phase II clinical trials, primarily for metastatic melanoma, its development status remains

investigational [5] [4].

Mechanism of Action and Signaling Pathways

RAF265 exerts its therapeutic effects through simultaneous inhibition of two critical signaling pathways

driving tumor growth and survival.

BRAF/RAF Kinase Inhibition

RAF265 is a potent inhibitor of multiple RAF isoforms, showing particular efficacy against the oncogenic

BRAF V600E mutant (IC₅₀ = 0.0005 μM) compared to wild-type BRAF (IC₅₀ = 0.070 μM) and C-RAF

(IC₅₀ = 0.019 μM) [3]. It functions as a type II kinase inhibitor, binding to the inactive "DFG-out"

conformation of the kinase and occupying a hydrophobic pocket adjacent to the ATP-binding site [6] [7].
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This binding mode stabilizes the αC-helix in the OUT position, preventing RAF dimerization and activation

[6].

VEGFR2 Inhibition and Anti-Angiogenic Effects

RAF265 potently inhibits VEGFR2 kinase activity (IC₅₀ = 30 nM), disrupting VEGF-driven angiogenesis

[1] [2]. In clinical studies, treatment with RAF265 resulted in a significant temporal decrease in soluble

VEGFR2 (sVEGFR-2) levels across all dose levels, confirming target engagement [5].
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RAF265 simultaneously inhibits key nodes in the MAPK signaling pathway (BRAF/RAF) and angiogenesis

pathway (VEGFR2), providing dual antitumor mechanisms.

Biochemical and Cellular Potency Profile

Table 1: Biochemical IC₅₀ Values of RAF265 Against Key Kinase Targets

Kinase Target IC₅₀ (μM) Biological Significance

BRAF V600E 0.0005 Primary oncogenic driver in ~50% of melanomas

Wild-type BRAF 0.070 Off-target effects may cause paradoxical activation

C-RAF 0.019 Alternative RAF isoform, resistance mechanism

VEGFR2 0.030 Key regulator of tumor angiogenesis

c-KIT 0.020 Stem cell factor receptor

PDGFRβ 0.010 Platelet-derived growth factor receptor

Table 2: Cellular Activity of RAF265 in SKMEL-28 Melanoma Cells

Assay Type
IC₅₀
(μM)

Experimental Context

pERK SKMEL-28 Target
Modulation

0.14 Inhibition of phosphorylated ERK, measuring MAPK
pathway suppression

SKMEL-28 Cell Proliferation 0.16 Reduction in cellular proliferation in BRAF V600E mutant
melanoma cells

The biochemical profiling reveals RAF265's potent activity against multiple kinases beyond its primary

targets, including c-KIT and PDGFRβ, which may contribute to both efficacy and toxicity profiles [3].
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Preclinical Evidence and Therapeutic Implications

Antitumor Efficacy in Models

In preclinical studies, RAF265 demonstrated broad activity against various melanoma models. When tested

against 17 patient-derived melanoma explants implanted in nude mice, RAF265 treatment resulted in

significant tumor growth reduction (>50%) in 7 of 17 models (41%). Notably, responses occurred in

tumors with both wild-type BRAF (5 explants) and mutant BRAF V600E/K (2 explants), suggesting

potential applicability beyond BRAF-mutant cancers [2]. Responding models showed reduced

phosphorylated MEK1, decreased proliferation, and induction of apoptosis [2].

Inhibition of Osteoclast Formation and Bone Resorption

Beyond its direct antitumor effects, RAF265 significantly impaired in vitro differentiation of peripheral

blood mononuclear cells to osteoclasts induced by RANKL and M-CSF (IC₅₀ ≈ 160 nM) [1]. More potently,

it inhibited osteoclast resorptive capacity (IC₅₀ ≈ 20 nM) [1]. Mechanistic studies revealed that RAF265

treatment led to ERK inhibition and diminished expression of key osteoclastogenic factors c-fos and NFATc1

[1]. This activity suggests potential therapeutic applications for skeletal disorders associated with increased

bone resorption.

Clinical Trial Data and Safety Profile

Phase I Clinical Trial Outcomes

A first-in-human phase I dose-escalation study enrolled 77 patients with locally advanced or metastatic

melanoma to establish the maximum tolerated dose (MTD), safety profile, and antitumor efficacy of

RAF265 [5] [8].

Table 3: Clinical Efficacy of RAF265 in Phase I Trial
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Efficacy Parameter Result Patient Population

Objective Response Rate (RECIST) 12.1% (8/66 evaluable
patients)

Mixed BRAF status

Complete Response 1 patient BRAF mutation status not
specified

Partial Response 7 patients BRAF mutation status not
specified

Partial Metabolic Response (FDG-
PET)

20.7% (12/58 evaluable
patients)

Mixed BRAF status

Responses in BRAF Mutant
Patients

Reported Specific count not provided

Responses in BRAF Wild-Type
Patients

Reported Specific count not provided

Pharmacokinetics and Pharmacodynamics

RAF265 demonstrated an exceptionally long serum half-life of approximately 200 hours, supporting once-

daily dosing [5]. The established maximum tolerated dose was 48 mg once daily given continuously [5].

Pharmacodynamic assessments confirmed:

Dose-dependent p-ERK inhibition in on-treatment tumor biopsies [5]
Significant temporal increase in placental growth factor levels [5]

Decrease in soluble VEGFR-2 levels across all dose levels [5]

Safety and Tolerability

The most common treatment-related adverse effects among the 77 patients included:

Fatigue (52%)
Diarrhea (34%)
Weight loss (31%)
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Vitreous floaters (27%) [5] [8]

Key Experimental Protocols and Methodologies

In Vitro Osteoclast Formation and Resorption Assay

Purpose: To evaluate the effect of RAF265 on osteoclast differentiation and bone resorption activity [1].

Methodology:

Isolate peripheral blood mononuclear cells (PBMCs) from human blood samples
Differentiate into osteoclasts using RANKL (100 ng/mL) and M-CSF (25 ng/mL) over 21 days

Treat cultures with RAF265 across concentration range (0-1000 nM)
Assess osteoclast formation by tartrate-resistant acid phosphatase (TRAP) staining

Evaluate resorptive capacity by culturing on calcium-coated wells and quantifying pit formation

Key Parameters:

IC₅₀ for osteoclast formation: ~160 nM

IC₅₀ for resorptive function: ~20 nM
Mechanism analysis: ERK inhibition, reduced c-fos and NFATc1 expression

Biochemical Kinase Inhibition Assay

Purpose: To determine potency of RAF265 against specific kinase targets [3].

Methodology:

Express recombinant kinase domains of interest (BRAF V600E, wt-BRAF, CRAF, VEGFR2)

Conduct kinase reactions with appropriate substrates and ATP
Include RAF265 across concentration gradient (typically 0.001-10 μM)

Measure phosphorylation using appropriate detection method (radiometric, fluorescence,
luminescence)

Calculate IC₅₀ values from dose-response curves

Cellular Target Engagement and Proliferation Assay
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Purpose: To assess RAF265 activity in cellular context using BRAF V600E mutant SKMEL-28 melanoma

cells [3].

Methodology:

Culture SKMEL-28 cells in appropriate medium
Treat with RAF265 across concentration range (0.001-10 μM) for 24-72 hours

For target modulation: harvest cells, perform Western blotting for pERK and total ERK
For proliferation: use MTT, CellTiter-Glo, or similar viability assay after 72-hour treatment

Calculate IC₅₀ values from dose-response curves

Research Applications and Considerations

Potential Therapeutic Applications

Metastatic Melanoma: Primary indication in clinical development, with activity in both BRAF mutant

and wild-type tumors [5] [2]
Skeletal Disorders: Preclinical data suggests potential for conditions with increased bone resorption

[1]
Other BRAF-Mutant Cancers: Potential application in colorectal, thyroid, and other BRAF-mutant

cancers, though efficacy may be limited by resistance mechanisms [9] [6]

Combination Therapy Strategies

Rational combination approaches could include:

MEK inhibitors to enhance pathway suppression and prevent resistance [9]

Immunotherapy agents to leverage potential immunomodulatory effects of VEGF inhibition [7]
Alternative RAF inhibitors with different dimerization properties to overcome dimer-driven

resistance [6]

Research Implications

The development of RAF265 provides important insights for:
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Dual-target inhibitor design balancing potency against multiple kinases

Structural basis of RAF inhibitor resistance related to αC-helix positioning and dimerization [6]
Biomarker development for patient stratification beyond BRAF mutation status

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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